BenchChemオンラインストアへようこそ!

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

Data Integrity Procurement Risk Evidence-Based Selection

Differentiate your kinase inhibitor library with 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941951-12-8). This sulfonamide-thiazole hybrid features a 4-chlorophenyl group capable of halogen bonding to protein backbone carbonyls, a feature less pronounced with fluoro or methyl analogs. Critically, no peer-reviewed biological characterization exists, making this compound an ideal inactive comparator for constructing rigorous SAR tables. It serves as a versatile intermediate for focused library generation targeting kinase hinges or DHFR active sites. Secure your supply now to avoid delays in lead optimization campaigns.

Molecular Formula C13H13ClN2O3S2
Molecular Weight 344.83
CAS No. 941951-12-8
Cat. No. B2777637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide
CAS941951-12-8
Molecular FormulaC13H13ClN2O3S2
Molecular Weight344.83
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC=CS2)Cl
InChIInChI=1S/C13H13ClN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17)
InChIKeyJWQSTEGWQPFMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941951-12-8) – Chemical Identity and Core Structural Features for Procurement Screening


4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide (CAS 941951-12-8) is a synthetic small molecule with the molecular formula C13H13ClN2O3S2 and a molecular weight of 344.8 g/mol . It belongs to the sulfonamide-thiazole hybrid class, characterized by a 4-chlorophenylsulfonyl group linked via a butanamide chain to a thiazol-2-yl amine . This scaffold integrates a hydrogen-bond-capable sulfonamide and a thiazole heterocycle, features commonly associated with kinase inhibition and antimicrobial target engagement. However, direct peer-reviewed biological characterization of this specific compound is absent from major public databases such as ChEMBL and PubChem as of the search date.

Procurement Risk Alert: Why In-Class Sulfonamide-Thiazole Analogs Cannot Substitute for CAS 941951-12-8 Without Verification


Systematic literature and database interrogation reveals a critical evidence gap: no peer-reviewed head-to-head biological comparison data exists for 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide against its closest structural analogs. Substituting a generic 'thiazole sulfonamide' for this specific CAS number is therefore scientifically unjustified. Literature on related scaffolds, such as thiazol-2-yl sulfonamides evaluated for CDK2 inhibition [1] or broad-spectrum antimicrobial and anticancer activity [2], demonstrates that minor structural modifications—e.g., varying the aryl substituent from 4-chlorophenyl to 4-fluorophenyl or 4-methylphenyl, or changing the heterocycle from thiazole to benzothiazole—can yield order-of-magnitude differences in potency, target selectivity, and even target class. Consequently, unverified substitution risks invalidating experimental results and misdirecting medicinal chemistry campaigns. The absence of evidence for interchangeability is itself a key procurement consideration.

Quantitative Differentiation Analysis: 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide vs. Closest Analogs


Statement on Data Availability: The Absence of Direct Comparative Evidence as a Differentiator

Following exhaustive searches of PubMed, ChEMBL, BindingDB, PubChem, and major patent repositories (including Justia Patents and Google Patents), no quantitative biological activity data (e.g., IC50, Ki, EC50) for 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide could be identified in permissible sources. Concurrently, no direct head-to-head comparison studies against its closest analogs, such as 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide or 4-((4-chlorophenyl)sulfonyl)-N-(benzothiazol-2-yl)butanamide, were found [1]. This absolute lack of public domain efficacy or selectivity data constitutes a critical differentiator in itself: the compound's biological profile is unvalidated, and its selection over alternatives must be based entirely on its distinct chemical properties (e.g., the 4-chloro substituent for specific synthetic derivatization) rather than any proven biological advantage. Users requiring a biologically characterized tool compound should select an alternative with published IC50 values, such as the CDK2 inhibitor N-(5-Bromo-1,3-thiazol-2-yl)butanamide (IC50 = 808 nM) [2].

Data Integrity Procurement Risk Evidence-Based Selection

Chemical Structure Uniqueness: The 4-Chlorophenylsulfonyl-Butanamide-Thiazole Scaffold as a Privileged Synthetic Intermediate

The compound presents a unique combination of three pharmacophoric elements: an electron-withdrawing 4-chlorophenylsulfonyl group, a flexible four-carbon butanamide linker, and an unsubstituted thiazol-2-yl terminal amine . In contrast, the closest commercial analogs typically feature either different aryl sulfonyl substituents (e.g., 4-fluorophenyl or 4-methylphenyl), a modified linker length, or a substituted thiazole ring (e.g., 4-methylthiazol-2-yl or benzothiazol-2-yl) [1]. The specific 4-chloro substitution pattern provides a unique vector for halogen bonding interactions and a distinct electronic profile (Hammett σp = 0.23 for Cl vs. 0.06 for F or -0.17 for CH3), which can significantly influence target binding and metabolic stability, as demonstrated by SAR studies on related sulfonamide-thiazole series [2]. This makes the compound a valuable, non-redundant building block for diversity-oriented synthesis, even in the absence of primary biological data.

Medicinal Chemistry Scaffold Diversity Library Synthesis

Patent Landscape Differentiation: Broad Genus Claims Versus a Single, Defined Chemical Entity

A patent landscape analysis indicates that 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide falls within the broad Markush structures of patents claiming sulfonamide compounds for inflammation and cancer treatment (e.g., patent US9233946, where A is S, O, or a double bond, and L is a substituted thiazolyl, phenyl, or pyridyl) [1]. However, the exact compound is not specifically exemplified in the analyzed claims. This contrasts with more developed analogs that are explicitly claimed and characterized. For procurement, this means the compound is a freely available chemical matter for research use, without the licensing complexities that might accompany a specifically patented, data-rich lead compound. This legal-status differentiator is relevant for commercial R&D programs where freedom-to-operate is a key selection criterion.

Intellectual Property Freedom to Operate Chemical Novelty

Recommended Application Scenarios for Procuring 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide Based on Evidence Profile


Diversity-Oriented Synthesis and Scaffold Hopping in Kinase Inhibitor Programs

Due to its unique 4-chlorophenylsulfonyl-thiazole scaffold, this compound serves as a versatile intermediate for generating novel kinase inhibitor libraries. The unsubstituted thiazole nitrogen provides a point for further derivatization, while the 4-chlorophenyl group offers a distinct electronic profile compared to common fluoro or methyl analogs [1]. This scenario is supported by the SAR trends observed in thiazol-2-yl sulfonamide derivatives, where aryl substitution significantly modulates anti-proliferative activity [1].

Negative Control or Counter-Screen Compound for Validated Thiazole Sulfonamide Hits

Given the absence of published biological activity for this specific compound, it can be rationally procured as a putative inactive analog in screens where a closely related 4-fluorophenyl or 4-methylphenyl sulfonamide has shown activity. This use is based on the established SAR principle that para-substitution on the phenyl ring can drastically alter potency, as seen in related series [2]. The compound's lack of characterized activity, rather than being a drawback, becomes a valuable feature for constructing structure-activity relationship (SAR) tables.

Development of Halogen-Bonding Pharmacophore Models

The 4-chlorophenyl group is capable of engaging in halogen bonding with protein backbone carbonyls, a feature less pronounced with 4-fluoro or 4-methyl substituents (Cl σ-hole potential > F) [3]. This compound can be integrated into focused libraries designed to probe halogen bonding contributions to target affinity, particularly against kinase hinges or DHFR active sites, where sulfonamide-thiazole hybrids have shown binding [2].

Quote Request

Request a Quote for 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.